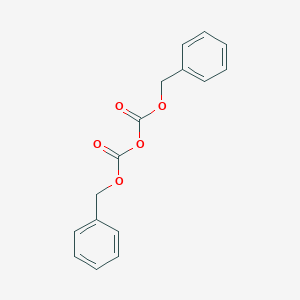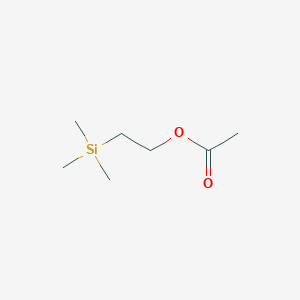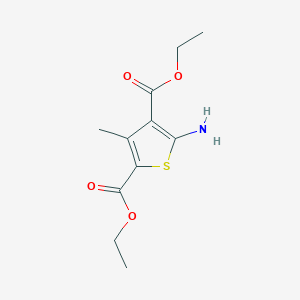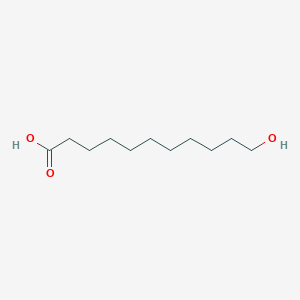
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
Descripción general
Descripción
“Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate” is a chemical compound with the CAS Number: 61164-72-5. It has a molecular weight of 219.24 and its IUPAC name is methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15). The InChI key is TVPQVNZTFJUWLE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate” is a solid substance. It has a boiling point of 387.8±35.0°C at 760 mmHg and a melting point of 150.5-151°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their diverse biological activities. The compound’s structure allows for the introduction of additional functional groups, enabling the synthesis of complex molecules through domino reactions .
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound serves as a key building block for the construction of molecules with potential therapeutic effects. Its structural motif is found in many bioactive molecules, making it a significant component in structure-activity relationship (SAR) studies. Researchers utilize it to develop novel analogs with enhanced biological activity .
Antimicrobial Agents
The quinoline core of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is often exploited in the design of antimicrobial agents. Modifications to the quinoline ring can lead to compounds with activity against a range of pathogenic bacterial strains, contributing to the fight against antibiotic resistance .
Anticancer Research
Quinoline derivatives, including those synthesized from this compound, are examined for their anticancer properties. They are tested against various cancer cell lines to evaluate their efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells .
Green Chemistry Applications
This compound is used in green chemistry approaches for synthesizing other chemicals. Its reactions can be carried out under environmentally benign conditions, using less hazardous solvents and catalysts, which aligns with the principles of green chemistry to reduce the environmental impact of chemical synthesis .
Neurodegenerative Disease Research
The compound’s derivatives are investigated for their potential in treating neurodegenerative diseases. The quinoline scaffold is a common feature in molecules that target neurological pathways, and modifications to this core structure can lead to new treatments for conditions such as Alzheimer’s and Parkinson’s diseases .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .
Result of Action
The molecular and cellular effects of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate’s action are currently unknown
Propiedades
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQVNZTFJUWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














